molecular formula C19H15N3O6S B2735498 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-nitrobenzoate CAS No. 877636-38-9

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-nitrobenzoate

Cat. No.: B2735498
CAS No.: 877636-38-9
M. Wt: 413.4
InChI Key: YDLDBDGPHKUYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-nitrobenzoate is a heterocyclic ester featuring a pyran-4-one core linked to a 4,6-dimethylpyrimidin-2-yl moiety via a sulfanylmethyl bridge.

Key structural features:

  • Pyran-4-one ring: A conjugated system that may contribute to UV absorption and metabolic stability.
  • 4,6-Dimethylpyrimidin-2-yl group: A substituted pyrimidine, often associated with hydrogen bonding and enzyme inhibition (e.g., kinase targets).
  • 2-Nitrobenzoate ester: The nitro group at the ortho position increases steric hindrance and electronic effects compared to meta or para isomers.

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6S/c1-11-7-12(2)21-19(20-11)29-10-13-8-16(23)17(9-27-13)28-18(24)14-5-3-4-6-15(14)22(25)26/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLDBDGPHKUYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.

    Thioether Formation:

    Pyranone Ring Formation: The pyranone ring is formed through a cyclization reaction involving a suitable diketone precursor.

    Esterification: The final step involves the esterification of the pyranone derivative with 2-nitrobenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-nitrobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or palladium on carbon.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, palladium on carbon

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Amides, esters

Scientific Research Applications

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Signal Transduction Modulation: Interfering with signaling pathways by binding to receptors or other signaling molecules.

    Gene Expression Regulation: Affecting the expression of specific genes by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Compound from : 6-{[(4-Methyl-2-pyrimidinyl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate

  • Structural Differences: Pyrimidine substitution: ’s compound has a 4-methylpyrimidin-2-yl group vs. the target’s 4,6-dimethylpyrimidin-2-yl. Benzoate substitution: The nitro group is at position 3 (meta) in vs. 2 (ortho) in the target. The ortho nitro group increases torsional strain and may reduce solubility due to dipole interactions .
Property Target Compound Compound
Molecular Formula C₁₉H₁₇N₃O₆S (hypothetical*) C₁₉H₁₅N₃O₆S
Molecular Weight ~413.4 g/mol 413.404 g/mol
Key Substituents 4,6-Dimethylpyrimidine; 2-nitro 4-Methylpyrimidine; 4-methyl-3-nitro

*Note: The exact molecular formula of the target is inferred based on structural similarity to .

  • Biological Implications :
    • The 4,6-dimethylpyrimidine in the target may enhance binding to hydrophobic enzyme pockets compared to the 4-methyl analog.
    • The ortho nitro group could increase electrophilicity, favoring interactions with nucleophilic residues (e.g., cysteine thiols in proteins) .

Compound from : 4-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-3-nitrobenzoic Acid

  • Structural Differences :
    • Core structure : ’s compound lacks the pyran-4-one ring, instead featuring a dihydropyrimidin-4-one linked to a 3-nitrobenzoic acid .
    • Functional groups : The carboxylic acid group in contrasts with the ester in the target, significantly altering solubility and bioavailability.
Property Target Compound Compound
Molecular Formula C₁₉H₁₇N₃O₆S C₁₂H₉N₃O₅S
Molecular Weight ~413.4 g/mol 307.282 g/mol
Key Substituents Pyran-4-one; ester Dihydropyrimidin-4-one; carboxylic acid
  • Physicochemical Implications: The ester group in the target increases lipophilicity (logP ~2.5–3.0) compared to the polar carboxylic acid in (logP ~1.2–1.8). The dihydropyrimidinone in is a known pharmacophore in calcium channel modulators, suggesting divergent therapeutic applications compared to the pyran-based target .

Biological Activity

Chemical Structure and Properties

The molecular formula of ML221 is C23H24N4O4SC_{23}H_{24}N_{4}O_{4}S, with a molecular weight of 452.53 g/mol. The compound features a pyrimidine ring substituted with a sulfanyl group, which is linked to a 4-oxo-pyran structure. The nitrobenzoate moiety enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

PropertyValue
Molecular FormulaC23H24N4O4S
Molecular Weight452.53 g/mol
Purity≥95%
Melting PointNot specified

Pharmacological Profile

ML221 has been characterized as a potent antagonist of the apelin receptor (APJ), showing over 37-fold selectivity against the angiotensin II type 1 (AT1) receptor in cell-based assays . This selectivity is significant because it suggests that ML221 may modulate cardiovascular functions without interfering with other critical pathways mediated by AT1 receptors.

The apelin/APJ system is crucial in regulating cardiovascular homeostasis, energy metabolism, and gastrointestinal function. By antagonizing this pathway, ML221 may provide insights into novel therapeutic strategies for conditions such as heart failure and obesity-related metabolic disorders.

In Vitro Studies

In vitro studies have demonstrated that ML221 does not exhibit significant binding activity against 29 other G protein-coupled receptors (GPCRs) , indicating a high degree of specificity for the APJ receptor . This specificity is crucial for minimizing off-target effects in potential therapeutic applications.

Structure-Activity Relationship (SAR)

The development of ML221 involved extensive SAR studies, which identified key structural features contributing to its biological activity. Modifications to the pyrimidine and pyran rings were systematically evaluated to optimize potency and selectivity.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Substitution on PyrimidineIncreased selectivity for APJ
Nitro Group on BenzoateEnhanced lipophilicity
Sulfanyl LinkerCritical for receptor binding

Cardiovascular Disease

Given its role as an APJ antagonist, ML221 has potential implications in treating cardiovascular diseases. Studies have indicated that modulation of the apelin/APJ system can improve cardiac function and reduce hypertrophy in animal models of heart failure .

Obesity and Metabolic Disorders

Recent research suggests that targeting the apelin pathway may also be beneficial in managing obesity and related metabolic disorders. By inhibiting the APJ receptor, ML221 could potentially alter energy homeostasis and promote weight loss in preclinical models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.